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molecular formula C9H12N2O2 B8581400 4-methoxy-N-methylbenzohydrazide CAS No. 14908-48-6

4-methoxy-N-methylbenzohydrazide

Cat. No. B8581400
M. Wt: 180.20 g/mol
InChI Key: SNAVXKCUXRIXIE-UHFFFAOYSA-N
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Patent
US09200008B2

Procedure details

Methylhydrazine (2.76 g) was dissolved in dichloromethane (60 ml), and a solution of 4-methoxybenzoyl chloride (5.12 g) in dichloromethane (10 ml) was added thereto under an ice cooling and stirring. The mixture was further stirred at a room temperature for 1.5 hours, and then the reaction solution washed with water and a saturated saline solution in order. The washed product was dried over anhydrous sodium sulfate, concentrated under a reduced pressure, and dried to give the title compound (4.81 g, 89%).
Name
Methylhydrazine
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][NH2:3].[CH3:4][O:5][C:6]1[CH:14]=[CH:13][C:9]([C:10](Cl)=[O:11])=[CH:8][CH:7]=1>ClCCl>[CH3:1][N:2]([C:10](=[O:11])[C:9]1[CH:13]=[CH:14][C:6]([O:5][CH3:4])=[CH:7][CH:8]=1)[NH2:3]

Inputs

Step One
Name
Methylhydrazine
Quantity
2.76 g
Type
reactant
Smiles
CNN
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.12 g
Type
reactant
Smiles
COC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
under an ice cooling and stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was further stirred at a room temperature for 1.5 hours
Duration
1.5 h
WASH
Type
WASH
Details
the reaction solution washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The washed product was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN(N)C(C1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.81 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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